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Compound of Interest

Compound Name:
5-methyl-1H-indole-3-

carbaldehyde

Cat. No.: B1347387 Get Quote

This technical guide provides a comprehensive overview of the spectral data for 5-methyl-1H-
indole-3-carbaldehyde, a key intermediate in various synthetic applications. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with standardized experimental protocols for data acquisition. This document

is intended for researchers, scientists, and professionals in the field of drug development and

chemical synthesis.

Spectroscopic Data
The spectral data for 5-methyl-1H-indole-3-carbaldehyde is summarized below. These values

are crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment of the hydrogen

atoms in the molecule.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~12.1 br s 1H N-H

~9.95 s 1H -CHO

~8.0 s 1H H-2

~7.9 s 1H H-4

~7.3 d 1H H-7

~7.0 d 1H H-6

~2.4 s 3H -CH₃

Solvent: DMSO-d₆

¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the carbon framework of the molecule. The following are

estimated chemical shifts based on analogous indole structures, as direct experimental data for

5-methyl-1H-indole-3-carbaldehyde is not readily available.
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Chemical Shift (δ) ppm Assignment

~185.0 C=O (Aldehyde)

~138.0 C-2

~136.5 C-7a

~132.0 C-5

~125.0 C-3a

~124.5 C-6

~122.0 C-4

~118.0 C-3

~112.0 C-7

~21.0 -CH₃

Solvent: DMSO-d₆ (Predicted)

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule through their

characteristic vibrational frequencies.
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Wavenumber (cm⁻¹) Intensity Assignment

~3100-3300 Strong, Broad N-H Stretch

~2850-3000 Medium
C-H Stretch (Aromatic &

Aliphatic)

~1650-1680 Strong C=O Stretch (Aldehyde)

~1580-1620 Medium-Strong C=C Stretch (Aromatic)

~1450-1500 Medium C=C Stretch (Aromatic)

~1300-1400 Medium C-N Stretch

~800-850 Strong C-H Bend (Out-of-plane)

Sample Preparation: Attenuated Total Reflectance (ATR) or KBr Pellet

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight.[1]

m/z Relative Intensity Assignment

159 High [M]⁺ (Molecular Ion)

158 Highest [M-H]⁺

130 Medium [M-CHO]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for 5-methyl-1H-
indole-3-carbaldehyde. Instrument-specific parameters may require optimization.

NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 5-methyl-1H-indole-3-
carbaldehyde in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the

solution to a 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a

broadband probe.

¹H NMR Acquisition:

Tune and match the probe for the ¹H frequency.

Acquire a single-pulse experiment with a 30° or 90° pulse.

Set the spectral width to cover the expected chemical shift range (e.g., 0-13 ppm).

Use a relaxation delay of 1-2 seconds and acquire a sufficient number of scans (e.g., 16-

64) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Tune and match the probe for the ¹³C frequency.

Acquire a proton-decoupled experiment (e.g., using a zgpg sequence).

Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

Use a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024

or more) due to the low natural abundance of ¹³C.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak

of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

IR Spectroscopy (ATR)
Sample Preparation: Place a small amount of the solid 5-methyl-1H-indole-3-carbaldehyde
sample directly onto the ATR crystal.
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Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Record the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Processing: The final spectrum is automatically generated as the ratio of the sample

spectrum to the background spectrum and is typically displayed in terms of transmittance or

absorbance.

Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of 5-methyl-1H-indole-3-carbaldehyde in a

volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation: Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

with an Electron Ionization (EI) source.

GC Separation:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

Use a suitable capillary column (e.g., a non-polar column like DB-5ms) and a temperature

program to separate the analyte from the solvent and any impurities.

MS Detection:

As the compound elutes from the GC column, it enters the MS ion source.

Acquire mass spectra over a mass range of, for example, 40-400 amu using a standard EI

energy of 70 eV.
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Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure of the compound.

Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like 5-methyl-1H-indole-3-carbaldehyde.

Workflow for Spectroscopic Characterization
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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